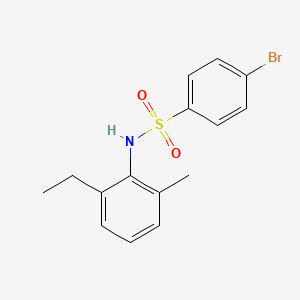

4-bromo-N-(2-ethyl-6-methylphenyl)benzenesulfonamide

描述

4-bromo-N-(2-ethyl-6-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C15H16BrNO2S and a molecular weight of 354.26204 g/mol . This compound is part of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and material science.

准备方法

The synthesis of 4-bromo-N-(2-ethyl-6-methylphenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-ethyl-6-methylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

化学反应分析

4-bromo-N-(2-ethyl-6-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles in the presence of a suitable catalyst.

Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, resulting in the cleavage of the sulfonamide bond.

科学研究应用

4-bromo-N-(2-ethyl-6-methylphenyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: This compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting carbonic anhydrase enzymes.

Material Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Biological Studies: Researchers use this compound to study the mechanisms of enzyme inhibition and to develop new inhibitors for therapeutic applications.

作用机制

The primary mechanism of action of 4-bromo-N-(2-ethyl-6-methylphenyl)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes, particularly carbonic anhydrase IX . This enzyme plays a crucial role in regulating pH in tumor cells, and its inhibition can lead to a decrease in tumor growth and proliferation. The compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons, thereby disrupting the pH balance in cancer cells.

相似化合物的比较

4-bromo-N-(2-ethyl-6-methylphenyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

4-bromo-N-(2-methylphenyl)benzenesulfonamide: This compound has a similar structure but lacks the ethyl group, which can affect its chemical reactivity and biological activity.

4-chloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide: The chlorine atom in this compound can lead to different reactivity patterns compared to the bromine atom in this compound.

The unique structural features of this compound, such as the presence of both bromine and ethyl groups, contribute to its distinct chemical and biological properties, making it a valuable compound in various research fields.

生物活性

4-Bromo-N-(2-ethyl-6-methylphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which may contribute to its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure

The chemical structure of this compound features a bromine atom and a sulfonamide group attached to a phenyl ring, which influences its solubility and binding affinity to various biological targets.

Antimicrobial Properties

Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds against Gram-positive and Gram-negative bacteria have been reported in the range of 4.69 to 22.9 µM for Bacillus subtilis and Staphylococcus aureus, respectively .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Anticancer Activity

The anticancer potential of sulfonamides has been a subject of extensive research. Studies suggest that modifications in the structure of sulfonamides can enhance their cytotoxic effects against various cancer cell lines. For example, related compounds have demonstrated IC50 values ranging from sub-micromolar to micromolar concentrations against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia) .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | <0.65 |

| U-937 | <1.47 |

| MDA-MB-231 | <2.09 |

The mechanism by which sulfonamides exert their biological effects often involves inhibition of key enzymes or pathways in microbial or cancerous cells. For instance, some studies have highlighted the interaction of these compounds with dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria . Additionally, their ability to induce apoptosis in cancer cells has been linked to alterations in cell cycle regulation and signaling pathways.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that this compound interacts with human serum albumin (HSA), indicating potential for systemic circulation and bioavailability . However, concerns regarding hepatotoxicity and interactions with cytochrome P450 enzymes necessitate further investigation into its safety profile.

Case Studies

- Inhibition of Mycobacterium tuberculosis : A study examined the efficacy of various sulfonamide derivatives against Mycobacterium tuberculosis, revealing promising results for certain analogues that could serve as leads for new tuberculosis treatments .

- Cytotoxicity Against Cancer Cell Lines : Research on structurally related compounds demonstrated significant cytotoxicity against multiple cancer cell lines, suggesting that structural modifications can enhance therapeutic efficacy .

属性

IUPAC Name |

4-bromo-N-(2-ethyl-6-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO2S/c1-3-12-6-4-5-11(2)15(12)17-20(18,19)14-9-7-13(16)8-10-14/h4-10,17H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAXIGVKFDBGJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601221110 | |

| Record name | 4-Bromo-N-(2-ethyl-6-methylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601221110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349404-69-9 | |

| Record name | 4-Bromo-N-(2-ethyl-6-methylphenyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349404-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-(2-ethyl-6-methylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601221110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。